molecular formula C16H14N2O4 B2734544 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 919860-19-8

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2734544
CAS No.: 919860-19-8
M. Wt: 298.298
InChI Key: OIGLPPDGNSTZOS-UHFFFAOYSA-N
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Description

2-(7-Methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic hybrid molecule designed for advanced pharmaceutical and biological research. This compound strategically incorporates two privileged pharmacophores: a 4-methylcoumarin scaffold and a 5-methylisoxazole ring, linked through an acetamide bridge. Such molecular hybridization aims to synergize the known biological activities of both segments, potentially leading to enhanced and multi-targeting research applications. Coumarin derivatives are extensively documented in scientific literature for their diverse biological activities, which include significant antioxidant properties. Research on similar coumarin-acetamide hybrids has demonstrated their ability to act as radical scavengers in DPPH assays and exhibit ferric reducing antioxidant power (FRAP), making them compounds of interest for oxidative stress research . Furthermore, closely related coumarin-amides have shown promising anti-inflammatory activity in vitro, with some compounds exhibiting superior efficacy in inhibiting albumin denaturation compared to standard anti-inflammatory drugs . The isoxazole moiety is a well-established nitrogen-oxygen-containing heterocycle prevalent in many bioactive molecules and clinical drugs . Its inclusion in this molecule suggests potential for a wide range of additional pharmacological investigations. The primary value of this compound lies in its use as a chemical probe in medicinal chemistry and drug discovery programs. Researchers can utilize it to explore new structure-activity relationships (SAR), investigate mechanisms of action against various enzymatic targets, and develop new multi-target therapeutic strategies. This product is intended for research purposes only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-3-4-12-11(8-16(20)21-13(12)5-9)7-15(19)17-14-6-10(2)22-18-14/h3-6,8H,7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGLPPDGNSTZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced by reacting the chromen-2-one derivative with hydroxylamine hydrochloride and acetic anhydride under reflux conditions.

    Acetamide Formation: The final step involves the acylation of the isoxazole-containing chromen-2-one derivative with acetic anhydride and ammonium acetate to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one and acetamide moieties, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Target OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide has been explored in various cancer cell lines. A notable study focused on human breast cancer cells (MCF-7), revealing:

Cell LineIC50 Value (µM)Treatment Duration
MCF-71548 hours

This dose-dependent decrease in cell viability highlights the compound's potential as an anticancer therapeutic.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. A recent study involving LPS-stimulated macrophages found that treatment with the compound reduced levels of pro-inflammatory cytokines:

CytokineReduction (%)
TNF-alpha~50%
IL-6~50%

These results indicate that the compound may be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Study (2024) : Evaluated the efficacy against Gram-positive and Gram-negative bacteria, confirming significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023) : Investigated cytotoxic effects on MCF-7 breast cancer cells, reporting a notable reduction in cell viability with an IC50 value of 15 µM.
  • Inflammation Model Study (2025) : Assessed anti-inflammatory properties using LPS-stimulated macrophages, showing a reduction in TNF-alpha and IL-6 levels by approximately 50%.

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s coumarin-isoxazole hybrid distinguishes it from oxadiazolidinone () and benzothiazole () analogs.
  • The absence of a sulfonamide or cyano group (cf.

Key Observations :

  • High yields (94–95%) in are attributed to efficient diazonium coupling .
  • Lower yields for oxadiazolidinone derivatives (49%) reflect challenges in diastereomer separation .

Physicochemical and Spectral Properties

  • Melting Points: The oxadiazolidinone derivative (249–251°C) exhibits higher thermal stability than sulfonamide-cyanoacetamides (274–288°C), likely due to rigid heterocyclic cores .
  • IR/NMR: The target compound’s acetamide linker would show C=O stretching at ~1660–1680 cm⁻¹, similar to benzothiazole analogs . Absence of cyano (C≡N) or sulfonamide (S=O) peaks differentiates it from compounds .

Biological Activity

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative of coumarin, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3

This structure features a coumarin moiety and an isoxazole group, which are known for their roles in various biological processes.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Effects : The compound has shown inhibitory effects against various bacterial and fungal strains.
  • Anti-inflammatory Properties : It modulates inflammatory pathways, potentially reducing inflammation in various conditions.
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

A study conducted by researchers demonstrated that This compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potential as a therapeutic agent against infections caused by resistant strains .

Anti-inflammatory Mechanism

The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect was linked to the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase .

Case Studies

StudyFindingsReference
Antimicrobial EfficacySignificant inhibition of bacterial growth with MIC values ranging from 10 to 50 µg/mL.
Inflammatory ResponseSuppressed TNF-alpha and IL-6 production; inhibited NF-kB pathway.
Cancer Cell ApoptosisInduced apoptosis via caspase activation; cell cycle arrest observed.

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